Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe
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Overview
Description
The peptide “Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe” is also known as SFLLRNPNDKYEPF or Thrombin Receptor Activator Peptide (TRAP) . It has a molecular weight of 1739.92 .
Synthesis Analysis
The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence. Each addition would involve a reaction between the amino group of one amino acid and the carboxyl group of the next, forming a peptide bond. This process would be repeated until the entire sequence is assembled .Molecular Structure Analysis
The molecular structure of this peptide is determined by the sequence of its amino acids and the conformation of the peptide backbone. The peptide’s structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This peptide can participate in various chemical reactions, particularly those involving its amino and carboxyl groups. For example, it can undergo hydrolysis, breaking the peptide bonds to yield the individual amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this peptide are determined by its amino acid sequence and structure. It is a white powder with a peptide content of approximately 70%. It is stable at -20°C .Scientific Research Applications
Angiogenesis in Tumors :The sequence is related to angiogenin, a protein involved in tumor angiogenesis. Angiogenin is significant in human tumor growth and has been studied for its role in promoting new blood vessel formation in tumors (Strydom et al., 1985).
Thrombin Receptor Activation :A thrombin receptor peptide with a similar sequence activates the thrombin receptor, essential in blood clotting and cell signaling. This peptide has been studied for its potential in influencing thrombin-related processes (Feng et al., 1995).
Protein Sequencing and Analysis :Research on various proteins, such as adenylate kinase and calcium-binding proteins, involves analyzing amino acid sequences that include segments similar to the given peptide. This aids in understanding protein structure and function (Heil et al., 1974; Fullmer & Wasserman, 1981).
Surface-Enhanced Raman Scattering (SERS) in Living Cells :The peptide has been utilized in designing probes for SERS, a technique for detecting molecular vibrations. This application is particularly relevant in detecting caspase-3, a protein involved in apoptosis, in living cells (Zhao et al., 2019).
Mechanism of Action
Target of Action
The primary target of the peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe, also known as Thrombin Receptor Activator Peptide (TRAP) , is the thrombin receptor . This receptor plays a crucial role in the regulation of thrombotic response .
Mode of Action
The peptide interacts with its target, the thrombin receptor, and activates it . This activation leads to a series of intracellular events that result in the contraction of vascular and gastric smooth muscle .
Biochemical Pathways
Upon activation of the thrombin receptor by the peptide, it stimulates the hydrolysis of phosphoinositides . This process is part of the phosphoinositide signaling pathway, which plays a key role in cellular functions such as cell growth and differentiation .
Result of Action
The activation of the thrombin receptor by the peptide leads to the contraction of vascular and gastric smooth muscle . This can influence various physiological processes, including blood clotting and gastric motility .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe has been found to have contractile effects on vascular and gastric smooth muscle . It stimulates the hydrolysis of phosphoinositides
Cellular Effects
The peptide this compound has been found to have effects on human mesangial cells . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also be involved .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHYRVSBKWIFES-WWSDOYNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H118N20O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1739.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137339-65-2 |
Source
|
Record name | Thrombin receptor peptide (42-55) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137339652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe interact with its target and what are the downstream effects?
A: this compound acts as an agonist of the thrombin receptor, mimicking the actions of thrombin itself [, ]. Upon binding to the receptor on the surface of cells like human glomerular mesangial cells and human umbilical vein endothelial cells (HUVECs), it initiates a cascade of intracellular signaling events [, ].
- Stimulation of phospholipid metabolism: This involves the release of inositol phosphates, elevation of cytosolic calcium, and the formation of diacylglycerol [].
- Production of arachidonic acid: The peptide triggers the release of arachidonic acid from cells prelabeled with it [].
- Inhibition of cAMP-induced morphological changes: It counteracts the effects of cAMP-elevating agents, preventing the fragmentation of stress fibers, loss of the vitronectin receptor, and changes in cell shape [].
- Modulation of t-PA and PAI-1 production: Research suggests potential effects on the production of tissue-type plasminogen activator (t-PA) and plasminogen activator inhibitor-1 (PAI-1) in HUVECs [].
Q2: Are there any potential therapeutic applications for this compound or its analogs?
A: While this compound itself serves primarily as a valuable tool for studying thrombin receptor-mediated effects, its analogs, particularly those with enhanced potency, hold promise for therapeutic development [].
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